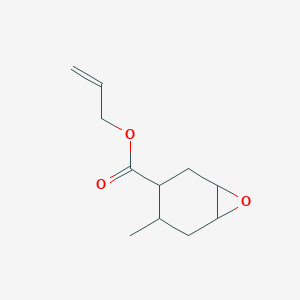

Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate

Description

Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate is a cyclohexane-derived epoxy carboxylate ester characterized by an allyl ester group, a methyl substituent at the 6-position, and a 3,4-epoxide ring. Its linear molecular formula is C₁₁H₁₆O₃, and it is commercially available under the product code S375861 (AldrichCPR) .

Properties

IUPAC Name |

prop-2-enyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-3-4-13-11(12)8-6-10-9(14-10)5-7(8)2/h3,7-10H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOBRFMKKNAYTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(O2)CC1C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10906100 | |

| Record name | Prop-2-en-1-yl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10906100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10138-39-3 | |

| Record name | Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3, allyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prop-2-en-1-yl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10906100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLYL 3,4-EPOXY-6-METHYLCYCLOHEXANECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Epoxidation of Allyl 6-methylcyclohex-3-enecarboxylate: The synthesis of Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate can be achieved through the epoxidation of Allyl 6-methylcyclohex-3-enecarboxylate using a peracid such as m-chloroperoxybenzoic acid (mCPBA) under mild conditions.

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale epoxidation reactors where the reaction conditions are optimized for high yield and purity. The reaction is usually carried out at controlled temperatures and pressures to ensure the stability of the epoxy group.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different substituted products. Common nucleophiles include amines and thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Oxidized derivatives such as diols and ketones.

Reduction: Alcohols and diols.

Substitution: Substituted cyclohexane derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate is an epoxy compound characterized by its unique structure that combines allyl and epoxy functionalities. This dual functionality allows it to participate in various chemical reactions, making it valuable in polymer chemistry.

Curable Resin Compositions

One of the primary applications of this compound is in the formulation of curable resin compositions. These compositions are essential in industries requiring durable and heat-resistant materials.

Case Study: Photocurable Resins

A recent patent describes a curable resin composition that includes this compound as a key component. This composition is noted for its excellent curability under light irradiation and heating, making it suitable for applications such as:

The ability to cure rapidly at low temperatures enhances its usability in various manufacturing processes.

Adhesives and Sealants

This compound is also utilized in the production of high-performance adhesives and sealants. Its properties contribute to the formation of strong bonds that are resistant to environmental factors.

Data Table: Properties of Adhesives Containing this compound

| Property | Value |

|---|---|

| Tensile Strength | >30 MPa |

| Elongation at Break | >200% |

| Thermal Resistance | Up to 150°C |

| Cure Time | <30 minutes |

This table summarizes the performance characteristics of adhesives formulated with this compound, demonstrating its effectiveness in creating durable bonds.

Coatings

The compound is also explored for use in protective coatings due to its excellent adhesion properties and resistance to chemicals. Coatings formulated with this compound exhibit superior durability and are suitable for automotive and industrial applications.

Case Study: Automotive Coatings

Research indicates that incorporating this epoxy compound into automotive coatings enhances resistance to scratches and environmental degradation. The coatings maintain their aesthetic appeal over extended periods, which is crucial for consumer satisfaction in automotive finishes .

Biocompatibility Studies

Recent investigations into the biocompatibility of this compound have shown promise for medical applications. Studies have indicated that formulations containing this compound do not exhibit significant cytotoxicity, suggesting potential uses in biomedical devices or drug delivery systems .

Mechanism of Action

Molecular Targets and Pathways:

Epoxide Ring Opening: The primary mechanism of action involves the opening of the epoxide ring by nucleophiles, leading to the formation of various substituted products. This reaction is catalyzed by enzymes such as epoxide hydrolases in biological systems.

Ester Hydrolysis: The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, a reaction that is catalyzed by esterases.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

- Allyl vs.

Antimicrobial Activity

Table 2: Comparative Antimicrobial Efficacy (Based on Planktonic and Biofilm Assays)

- Key Finding: Allyl groups enhance antimicrobial activity compared to saturated alkyl chains, but additional electron-donating groups (e.g., methoxy in eugenol) may counteract this effect by reducing membrane penetration .

Table 3: Mutagenic Potential of Allyl-Containing Compounds

- Critical Insight : Unlike allyl compounds with strong leaving groups (e.g., allyl bromide), the target compound’s epoxide group lacks direct alkylating capacity, suggesting lower mutagenic risk .

Biological Activity

Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate (CAS No. not specified) is a chemical compound with significant potential in various biological applications. This article explores its biological activity, including its interactions with biological systems, toxicological assessments, and potential therapeutic uses.

- Molecular Formula : CHO

- Molecular Weight : 196.24 g/mol

- Structure : The compound features an epoxy group and a carboxylate moiety, which are crucial for its biological interactions.

Biological Activity

The biological activity of this compound has been investigated through various studies focusing on its toxicity, mutagenicity, and potential therapeutic effects.

Toxicological Studies

- Mutagenicity Testing :

- Toxicity Screening :

- Biodegradation and Bioaccumulation :

| Test Type | Details |

|---|---|

| Mutagenicity Tests | Positive results in Ames test; dependent on conditions |

| 28-Day Repeated Dosing | Established NOEL; toxicity observed at high doses |

| Biodegradation | Biodegradable in activated sludge within 2 weeks |

| Bioaccumulation | Minimal accumulation in carp over 8 weeks |

Case Study: Epoxy Resins

Research has highlighted the use of this compound as a component in curable resin compositions. These epoxy resins demonstrate excellent curing properties and physical characteristics, making them suitable for various industrial applications . The incorporation of this compound into resin formulations has been linked to enhanced mechanical properties and reduced shrinkage during curing processes.

Therapeutic Potential

While specific therapeutic applications of this compound remain underexplored, its structural characteristics suggest potential uses in drug development. The epoxy group may facilitate interactions with biological macromolecules, potentially leading to novel therapeutic agents targeting various diseases.

Q & A

Q. What are the optimal synthetic routes for Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate, and how can reaction efficiency be validated?

Methodological Answer: The compound can be synthesized via cycloaddition reactions, such as the Diels-Alder reaction, using allyl methacrylate and substituted dienes as precursors. For example, allyl-1,3,4-trimethylcyclohex-3-enecarboxylate (a structurally related compound) was synthesized via cycloaddition of 2,3-dimethylbuta-1,3-diene and allyl methacrylate . To validate reaction efficiency, employ Design of Experiments (DoE) principles:

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the epoxide ring structure and allyl ester group. Compare chemical shifts with IARC-reported data for 3,4-epoxy-6-methylcyclohexane derivatives (e.g., δ 3.2–4.0 ppm for epoxide protons) .

- IR Spectroscopy : Identify characteristic peaks for epoxy (1250–950 cm) and ester carbonyl (1740–1720 cm) groups.

- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular weight (e.g., CHO requires exact mass 224.1049) .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days).

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Advanced Research Questions

Q. How can computational methods improve the design of this compound synthesis?

Methodological Answer:

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. For example, ICReDD’s workflow combines computational predictions with experimental validation to optimize reaction conditions .

- Machine Learning : Train models on existing reaction datasets to predict optimal solvent systems or catalyst combinations, reducing trial-and-error experimentation .

Q. What experimental strategies resolve contradictions in reported reaction yields under varying catalytic conditions?

Methodological Answer:

- Statistical Contradiction Analysis : Perform ANOVA on yield data to identify significant factors (e.g., catalyst type, temperature). For instance, if yields conflict between homogeneous and heterogeneous catalysis, compare activation energies via Eyring plots .

- Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity) to isolate variables causing discrepancies .

Q. How can researchers design experiments to probe the reactivity of the epoxide ring in this compound?

Methodological Answer:

Q. What methodologies address data discrepancies in the compound’s reported biological or catalytic activity?

Methodological Answer:

- Meta-Analysis : Aggregate published data and apply Bayesian statistics to identify outliers or systematic biases (e.g., differences in cell lines for bioactivity studies).

- Dose-Response Validation : Re-evaluate activity using standardized assays (e.g., IC measurements in triplicate) and compare with literature values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.